N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3,5-dimethyl-1-benzofuran-2-carboxamide, also known by its chemical formula C22H18FNO4S, is a complex organic compound. Let’s break down its structure:
- The core consists of a benzofuran ring with a carboxamide group attached at position 2.
- The benzofuran ring bears two substituents: a 2-fluorobenzyl group and a 3,5-dimethyl group.
- The tetrahydrothiophene ring (with a carbonyl group) is fused to the benzofuran ring, providing additional complexity.
Preparation Methods
Synthetic Routes::
Synthesis via Amide Coupling:
- Industrial-scale production typically employs continuous-flow processes or batch reactions.
- Precursor chemicals are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Reactions::
Oxidation: The carbonyl group in the tetrahydrothiophene ring can undergo oxidation.
Reduction: Reduction of the carbonyl group may yield a tetrahydrothiophene diol.
Substitution: The fluorobenzyl group can participate in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or Jones reagent.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.
- Oxidation: Formation of the corresponding sulfoxide or sulfone.
- Reduction: Tetrahydrothiophene diol.
- Substitution: Various derivatives with modified substituents.
Scientific Research Applications
Medicinal Chemistry: Investigated for potential drug development due to its unique structure.
Biological Studies: Used as a probe to study specific biological pathways.
Materials Science: Explored for applications in materials and polymers.
Mechanism of Action
Target: Likely interacts with specific receptors or enzymes.
Pathway: Further research needed to elucidate the precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its combination of benzofuran, tetrahydrothiophene, and fluorobenzyl moieties sets it apart.
Similar Compounds: Related compounds include benzofuran derivatives, amides, and fluorinated organic molecules.
Properties
Molecular Formula |
C22H22FNO4S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]-3,5-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H22FNO4S/c1-14-7-8-20-18(11-14)15(2)21(28-20)22(25)24(17-9-10-29(26,27)13-17)12-16-5-3-4-6-19(16)23/h3-8,11,17H,9-10,12-13H2,1-2H3 |
InChI Key |
UKPBHNSYFFRZDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)N(CC3=CC=CC=C3F)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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